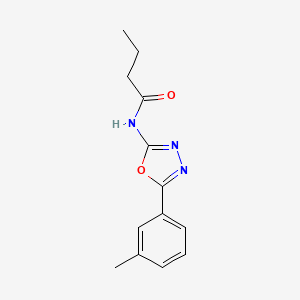

N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)butyramide

Description

N-(5-(m-Tolyl)-1,3,4-oxadiazol-2-yl)butyramide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with an m-tolyl (meta-methylphenyl) group and at the 2-position with a butyramide moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The butyramide side chain (four-carbon alkyl group) contributes to lipophilicity, while the m-tolyl substituent introduces steric and electronic effects that may influence binding to biological targets.

Properties

IUPAC Name |

N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-5-11(17)14-13-16-15-12(18-13)10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMKWEZALHJMJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(O1)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)butyramide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of m-tolyl hydrazide with butyric acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly through continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)butyramide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)butyramide is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins involved in various biological pathways .

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Chains

Compounds 5a–5d (from ) share the core structure of N-(4-sulfamoylphenyl)amide derivatives linked to a 2-oxotetrahydrofuran-3-yl group. While distinct from the target compound, their systematic variation in alkyl chain length (C4–C7) provides insights into structure-property relationships:

| Compound | Alkyl Chain | Melting Point (°C) | Yield (%) | [α]D (c in MeOH) | Key NMR Shifts (δ, DMSO-d6) |

|---|---|---|---|---|---|

| 5a | Butyramide (C4) | 180–182 | 51.0 | +4.5° | 10.28 (s, NH), 0.91 (t, CH3) |

| 5b | Pentanamide (C5) | 174–176 | 45.4 | +5.7° | 0.89 (t, CH3) |

| 5c | Hexanamide (C6) | 142–143 | 48.3 | +6.4° | 1.30–1.29 (m, CH2) |

| 5d | Heptanamide (C7) | 143–144 | 45.4 | +4.7° | 0.86–0.89 (m, CH3) |

Key Observations :

- Melting Points : Longer alkyl chains correlate with lower melting points (e.g., 5a: 180°C vs. 5c: 142°C), likely due to reduced crystallinity from increased chain flexibility .

- Optical Rotation: The [α]D values (+4.5° to +6.4°) indicate minor stereochemical variations influenced by chain length.

Analogues with Modified Aromatic Substituents

Compounds LMM5 and LMM11 () feature a 1,3,4-oxadiazole ring substituted with benzyl(methyl)sulfamoyl or cyclohexyl(ethyl)sulfamoyl groups, respectively. These differ from the m-tolyl group in the target compound but highlight the role of aromatic/cyclic substituents:

| Compound | Oxadiazole Substituent | Biological Activity (vs. Fluconazole) |

|---|---|---|

| LMM5 | 4-Methoxyphenylmethyl | Antifungal (Candida spp.) |

| LMM11 | Furan-2-yl | Antifungal (Aspergillus spp.) |

Key Observations :

- Substituent Effects : Bulky groups (e.g., cyclohexyl in LMM11) may enhance antifungal activity by improving membrane penetration or target binding .

- m-Tolyl vs. Methoxyphenyl : The methyl group in m-tolyl (electron-donating) vs. methoxy (stronger electron-donating) could modulate electronic interactions with fungal targets, though direct comparisons are absent in the evidence.

Analogues with Enzyme Inhibitory Activity

Derivative 6d (), N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)butyramide, shares the butyramide moiety but includes an ethylthio group on the oxadiazole ring. It inhibits human carbonic anhydrase I (hCA I) with in silico studies showing interactions with key residues (Thr199, His94, and Gln92) .

Comparison with Target Compound :

- Structural Differences : The ethylthio group in 6d vs. m-tolyl in the target compound alters steric and electronic profiles. Ethylthio may enhance hydrophobic interactions, whereas m-tolyl’s methyl group could provide moderate lipophilicity without excessive bulk.

- Enzyme Binding : Both compounds likely exploit the oxadiazole ring’s planar structure for π-π stacking, but substituent variations would modulate affinity and selectivity.

Biological Activity

N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)butyramide (CAS No. 952896-67-2) is a heterocyclic compound characterized by its oxadiazole ring structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug design. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a butyramide group linked to a 1,3,4-oxadiazole ring substituted with a m-tolyl group. The molecular formula is , and it has a molecular weight of approximately 231.255 g/mol .

The biological activity of this compound is hypothesized to involve interactions with various biological targets through:

- Hydrogen Bonding : Interactions with amino acid residues in target proteins.

- Hydrophobic Interactions : Stabilization of binding through non-polar interactions.

- π-π Stacking : Interaction with aromatic residues in proteins.

These interactions can modulate the activity of enzymes or receptors involved in critical biological pathways.

Inhibition Studies

Research indicates that compounds structurally related to this compound exhibit inhibitory effects on specific enzymes. For instance:

- Notum Inhibition : A related oxadiazole compound was shown to inhibit Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway. This inhibition can restore Wnt signaling in cellular assays, suggesting potential applications in cancer therapy .

Antimicrobial Activity

Preliminary studies suggest that oxadiazole derivatives may possess antimicrobial properties. The specific activity of this compound against bacterial or fungal strains remains to be fully characterized but is an area of active investigation.

Case Studies and Research Findings

Applications in Drug Design

Due to its unique structure and potential biological activities, this compound serves as a promising scaffold for drug development. Its ability to interact with key biological targets makes it an attractive candidate for further exploration in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.